Synthetic Accessibility: HFIBO Synthesis Yields 65–75% via NaOCl PTC Oxidation vs. 24–31% for Halogenated Analogs
The oxidation of hexafluoroisobutylene (CH₂=C(CF₃)₂) with sodium hypochlorite under phase transfer catalysis (PTC) conditions at 0–5 °C produces 2,2-bis(trifluoromethyl)oxirane in 65–75% isolated yield [1]. In direct contrast, the oxidation of halogenated analogs (CF₃)₂C=CHCH₂X (X = Cl or Br) under identical NaOCl/NaOBr PTC conditions yields the corresponding epoxides in only 24–31% [1].
| Evidence Dimension | Synthetic Yield of Epoxidation |
|---|---|
| Target Compound Data | 65–75% |
| Comparator Or Baseline | (CF₃)₂C=CHCH₂X (X=Cl or Br) analogs: 24–31% |
| Quantified Difference | 2.1× to 3.1× higher yield for target |
| Conditions | NaOCl or NaOBr, phase transfer catalysis, 0–5 °C |
Why This Matters
The substantially higher synthetic yield of HFIBO relative to structurally related halogenated epoxides translates directly to lower raw material costs and improved process economics for procurement and scale-up.
- [1] Petrov, V. A., et al. (2004). New partially fluorinated epoxides by oxidation of olefins with sodium hypohalites under phase transfer catalysis. Journal of Fluorine Chemistry, 125(4), 499-507. doi:10.1016/j.jfluchem.2003.12.003 View Source
